molecular formula C9H10BrF2NO B13080488 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL

Cat. No.: B13080488
M. Wt: 266.08 g/mol
InChI Key: XGFDOYDWQPJCTN-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is an organic compound that features an amino group, a bromophenyl group, and two fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a brominated aromatic compound, undergoes substitution with an amino group. The presence of fluorine atoms can be introduced through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromophenyl and fluorine atoms can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-bromophenyl)-propionic acid
  • 3-Amino-3-(4-cyanophenyl)-propionic acid
  • 3-Amino-3-(4-methylphenyl)-propionic acid

Uniqueness

3-Amino-3-(4-bromophenyl)-2,2-difluoropropan-1-OL is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

3-amino-3-(4-bromophenyl)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C9H10BrF2NO/c10-7-3-1-6(2-4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2

InChI Key

XGFDOYDWQPJCTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)(F)F)N)Br

Origin of Product

United States

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